N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide
Description
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-11-6-2-1-5-10(11)13(18)19-17-12(15)9-4-3-7-16-8-9/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAIOZOCQMCJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CN=CC=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974710 | |
| Record name | N-[(2-Fluorobenzoyl)oxy]pyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-71-2 | |
| Record name | N-[(2-Fluorobenzoyl)oxy]pyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide typically involves the reaction of 2-fluorobenzoic acid with 3-pyridinecarboximidamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:
- Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of N’-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide serves as a crucial building block in organic synthesis. Its unique structure allows for the derivation of more complex molecules, facilitating advancements in synthetic methodologies.
Reactivity and Functionalization
The compound can undergo various chemical reactions, including oxidation and reduction. These reactions are essential for modifying its functional groups to tailor specific properties for targeted applications in research and industry.
Biological Applications
Biological Probes
In biological research, this compound is utilized as a probe to study various cellular processes. Its ability to interact with biological molecules makes it valuable for elucidating mechanisms within cellular pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various research studies regarding its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via oxidative stress |
| MDA-MB-231 | 15.0 | Inhibition of Notch-AKT signaling pathway |
| A549 (Lung Cancer) | 10.0 | Activation of caspase-dependent pathways |
These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and inhibition of critical signaling pathways.
Neuroprotective Applications
Cholinesterase Inhibition
Research into derivatives similar to this compound suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound may inhibit cholinesterases, which are important targets for therapeutic intervention in cognitive decline.
Case Study 1: Breast Cancer Treatment
A study focusing on the treatment of breast cancer cells with this compound demonstrated significant cell death through apoptosis. The study measured IC50 values indicating strong potency against MCF-7 and MDA-MB-231 cell lines, with mechanisms linked to oxidative stress and disruption of survival pathways.
Case Study 2: Cholinesterase Inhibition
Investigations into related compounds revealed that derivatives containing similar moieties effectively inhibit cholinesterases, suggesting that this compound may also possess neuroprotective properties. This potential opens avenues for developing treatments for Alzheimer's disease and other cognitive disorders.
Mechanism of Action
The mechanism of action of N’-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The pyridinecarboximidamide moiety may interact with nucleic acids or other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide with structurally related pyridine derivatives:
Key Observations:
3API’s iodide substituent improves perovskite crystal growth in solar cells, suggesting halogen choice (F vs. I) significantly impacts electronic interactions . The pyrrolidinyl group in ’s compound adds steric bulk and basicity, which may influence receptor binding in pharmaceutical contexts .
Q & A
Q. What analytical techniques are recommended to confirm the structural integrity and purity of N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide?
Answer: To verify structural integrity and purity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and fluorobenzoyl group integration. For example, fluorine chemical shifts in similar compounds range between -110 to -120 ppm .
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for refinement. SHELX software is widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection (λ = 254 nm).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed m/z values with theoretical calculations (e.g., CHFNO has a molecular weight of 295.25 g/mol) .
Q. What synthetic methodologies are documented for this compound, and what parameters influence yield?
Answer: A common route involves coupling 3-pyridinecarboximidamide with 2-fluorobenzoyl chloride under basic conditions. Key parameters include:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
- Solvent Optimization : Anhydrous dichloromethane (DCM) or THF minimizes side reactions.
- Temperature Control : Reactions at 0–5°C reduce thermal decomposition of the fluorobenzoyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with yields typically 60–75%.
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?
Answer: Contradictions in crystallographic data (e.g., anomalous bond lengths or thermal parameters) require:
- Multi-Software Validation : Cross-validate refinement results using SHELXL and Olex2. For example, SHELXL’s TWIN/BASF commands can model twinning in crystals.
- Electron Density Maps : Analyze residual density peaks (>0.3 eÅ) to identify disordered solvent or misplaced atoms.
- High-Resolution Data : Collect data at <1.0 Å resolution to reduce model bias. For example, studies on difluoro-benzamide analogs achieved R values <5% using synchrotron radiation .
Q. What computational strategies predict the reactivity of this compound in varying solvents?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate solvation effects using Gaussian 16 with implicit solvent models (e.g., PCM for polar solvents like DMSO).
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the pyridine nitrogen and fluorobenzoyl carbonyl group are reactive centers .
- Solvent Parameterization : Use Kamlet-Taft parameters (α, β, π*) to correlate solvent polarity with reaction rates. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the imidamide group.
Q. How can stability studies under varying pH and temperature conditions be designed for this compound?
Answer:
- Accelerated Degradation Testing :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. Fluorobenzoyl esters are prone to hydrolysis at pH >10 .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Typical decomposition occurs >200°C.
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .
Notes
- Safety Protocols : Follow GHS guidelines for handling fluorinated compounds. Use fume hoods and PPE to minimize exposure to reactive intermediates .
- Contradiction Management : Cross-reference computational predictions with experimental data (e.g., DFT vs. crystallography) to validate mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
